N,N-Bis(2-hydroxyethyl)undecanamide N,N-Bis(2-hydroxyethyl)undecanamide
Brand Name: Vulcanchem
CAS No.: 45233-61-2
VCID: VC18534166
InChI: InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h17-18H,2-14H2,1H3
SMILES:
Molecular Formula: C15H31NO3
Molecular Weight: 273.41 g/mol

N,N-Bis(2-hydroxyethyl)undecanamide

CAS No.: 45233-61-2

Cat. No.: VC18534166

Molecular Formula: C15H31NO3

Molecular Weight: 273.41 g/mol

* For research use only. Not for human or veterinary use.

N,N-Bis(2-hydroxyethyl)undecanamide - 45233-61-2

Specification

CAS No. 45233-61-2
Molecular Formula C15H31NO3
Molecular Weight 273.41 g/mol
IUPAC Name N,N-bis(2-hydroxyethyl)undecanamide
Standard InChI InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h17-18H,2-14H2,1H3
Standard InChI Key ZDJBDLYSTNLOIW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC(=O)N(CCO)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Bis(2-hydroxyethyl)undecanamide features a central undecanamide (C₁₁H₂₃CON) backbone substituted with two 2-hydroxyethyl groups (-CH₂CH₂OH) on the nitrogen atom. The IUPAC name is N,N-bis(2-hydroxyethyl)undecanamide, and its SMILES notation is CCCCCCCCCCC(=O)N(CCO)CCO . The compound’s structure is confirmed by spectroscopic data, including NMR and IR spectra, which highlight the carbonyl group (C=O) at 1,650 cm⁻¹ and hydroxyl (-OH) stretches near 3,300 cm⁻¹ .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight273.41 g/mol
Density1.02–1.05 g/cm³ (estimated)
Melting PointNot reported (liquid at RT)
Boiling Point>280°C (decomposes)
SolubilityMiscible in polar solvents
LogP (Octanol-Water)2.8 (estimated)

Spectroscopic and Computational Data

  • 13C NMR: Peaks at δ 174 ppm (carbonyl carbon), δ 60–65 ppm (hydroxyethyl carbons), and δ 20–35 ppm (aliphatic chain) .

  • Mass Spectrometry: Base peak at m/z 273.23 ([M+H]⁺), with fragments at m/z 156 (undecanoyl ion) and m/z 117 (bis-hydroxyethylamine) .

  • Thermogravimetric Analysis (TGA): Decomposition begins at 280°C, with a 95% mass loss by 350°C .

Synthesis and Industrial Production

Conventional Synthesis Routes

The compound is typically synthesized via the reaction of undecanoyl chloride with diethanolamine (DEA) in a 1:2 molar ratio. The exothermic reaction proceeds under inert conditions at 60–80°C, yielding N,N-bis(2-hydroxyethyl)undecanamide and hydrochloric acid as a byproduct :

CH3(CH2)9COCl+2HOCH2CH2NH2C15H31NO3+2HCl\text{CH}_3(\text{CH}_2)_9\text{COCl} + 2 \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{15}\text{H}_{31}\text{NO}_3 + 2 \text{HCl}

Alternative methods include the transamidation of methyl undecanoate with DEA, catalyzed by sodium methoxide at 120°C .

Industrial Scalability and Challenges

Large-scale production (≥1,000 MT/year) faces challenges in byproduct management and energy consumption. Recent advancements employ continuous-flow reactors to improve yield (85–90%) and reduce reaction time from 12 hours to 2 hours . Key manufacturers include Sigma-Aldrich, TCI America, and regional producers in Asia, with a global market valued at $12.5 million in 2024 .

Applications in Industry and Consumer Products

Surfactants and Detergents

The compound’s amphiphilic nature enables its use in:

  • Household Detergents: Reduces surface tension in hard water (effective at 0.1–1.0 wt%) .

  • Personal Care Products: Acts as a foam booster in shampoos and body washes (5–15% concentration) .

Cosmetics and Pharmaceuticals

  • Emulsification: Stabilizes oil-in-water emulsions in lotions (HLB value: 14–16) .

  • Drug Delivery: Enhances solubility of hydrophobic APIs (e.g., paclitaxel) in nanocarriers .

Industrial Lubricants and Polymers

  • Polyamide Resins: Incorporated as a plasticizer in automotive components to improve flexibility (EP 2570459B1) .

  • Metalworking Fluids: Reduces friction in machining processes (0.5–2.0% additive) .

RegionStatusReference
EURegistered under REACH
US EPAListed on TSCA Inventory
ChinaCompliant with IECSC

Recent Developments and Market Trends

Green Synthesis Initiatives

Bio-based production using enzymatic catalysis (lipase B from Candida antarctica) has achieved 78% yield, reducing reliance on petrochemical derivatives .

Emerging Applications

  • Agriculture: Adjuvant in herbicide formulations to enhance leaf adhesion .

  • 3D Printing: Modifies viscosity in photopolymer resins (patent pending) .

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